4-(3-Chlorobenzyl)morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

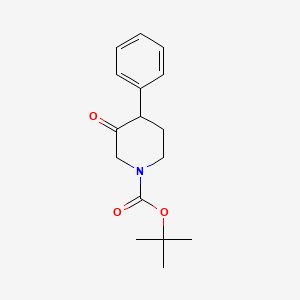

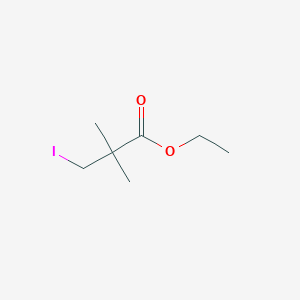

“4-(3-Chlorobenzyl)morpholine” is a chemical compound with the linear formula C11H14ClNO . It has a molecular weight of 211.693 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of morpholines, including “this compound”, has seen significant advancements recently. These compounds are typically synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular structure of “this compound” consists of 14 atoms and 15 bonds . The compound has a monoisotopic mass of 211.076385 Da .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 211.693 . The compound’s linear formula is C11H14ClNO .Aplicaciones Científicas De Investigación

Antibacterial Study

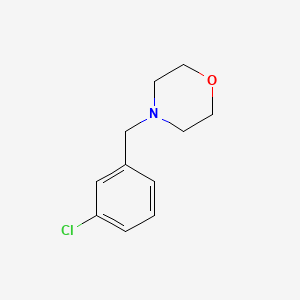

A series of derivatives of 4-(2-aminoethyl)morpholine, including those with a 2-chlorobenzyl moiety, were synthesized and demonstrated good inhibitory action against various gram-negative bacterial strains, highlighting its potential in antibacterial applications (Aziz‐ur‐Rehman et al., 2016).

Dopamine D4 Receptor Ligands

Research on morpholines, including those with a p-chlorobenzyl group, focused on their selectivity for the dopamine D(4) receptor. This is significant in developing antipsychotics without extrapyramidal side effects (Audouze, Nielsen, & Peters, 2004).

D4 Receptor Antagonist

A chiral morpholine-based scaffold, incorporating a 4-chlorobenzyl moiety, led to the discovery of a potent and selective dopamine 4 (D4) receptor antagonist, ML398, demonstrating potential for in vivo applications (Berry et al., 2014).

Organometallic Chemistry

Research on the synthesis and complexation of N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine and bis{2-(N-morpholino)ethyl}telluride, involving 4-(2-chloroethyl)morpholine, contributed to the field of organometallic chemistry, particularly in the context of palladium(II) and mercury(II) complexes (Singh et al., 2000).

Bioactive Heterocyclic Compounds

The hydrochloric acid salt of 3-(morpholin-4-yl)propionic acid, an intermediate for synthesizing biologically active heterocyclic compounds, uses the morpholine ring in a stable chair conformation, vital for its applications (Mazur, Pitucha, & Rzączyńska, 2007).

Kinase Inhibition

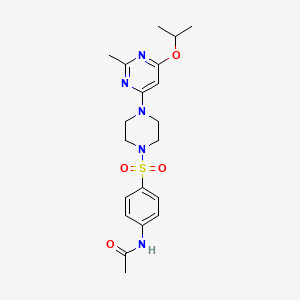

Morpholine derivatives, including 4-(pyrimidin-4-yl)morpholines, have been crucial in PI3K and PIKKs inhibition, demonstrating the importance of the morpholine structure in selective kinase inhibition (Hobbs et al., 2019).

Antimicrobial Modulation

The study of 4-(Phenylsulfonyl) morpholine, which includes a morpholine group, explored its antimicrobial and modulating activity, revealing significant potential in combating multi-resistant strains of various microorganisms (Oliveira et al., 2015).

Molluscicidal Agent

The synthesis of 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, incorporating a morpholine moiety, demonstrated good molluscicidal effects, offering potential applications in pest control (Duan et al., 2014).

Antinociceptive Effect

Research on 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in mice demonstrated antinociceptive effects, indicating potential in pain management (Listos Joanna et al., 2013).

Crystal Structure Analysis

Investigations into the crystal structure of compounds like dimethomorph, a morpholine fungicide, contribute to understanding the molecular configurations and interactions, vital for pharmaceutical and agricultural applications (Kang et al., 2015).

Direcciones Futuras

While specific future directions for “4-(3-Chlorobenzyl)morpholine” are not mentioned in the retrieved sources, there is ongoing research into the synthesis and applications of morpholine derivatives . These compounds have a wide range of biological activities and are found in many pharmaceuticals, suggesting potential future directions in drug discovery and development .

Propiedades

IUPAC Name |

4-[(3-chlorophenyl)methyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c12-11-3-1-2-10(8-11)9-13-4-6-14-7-5-13/h1-3,8H,4-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMZWMSJQLEJTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(E)-N-(tert-butylamino)-C-(3-oxo-4H-1,4-benzoxazin-6-yl)carbonimidoyl]benzoic acid](/img/structure/B2876386.png)

![N-(3,5-dimethoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2876387.png)

![(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)phenyl]-2-propen-1-one](/img/structure/B2876388.png)

![Ethyl 2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate](/img/structure/B2876391.png)

![3-hydroxy-1-[3-(3-methylphenoxy)propyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2876398.png)

![(1R,5S)-8-((1H-imidazol-4-yl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2876399.png)

![N-[1-(2-Fluorophenyl)-3-hydroxypropyl]prop-2-enamide](/img/structure/B2876402.png)

![1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B2876407.png)